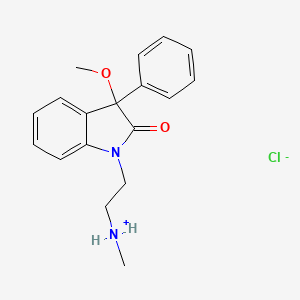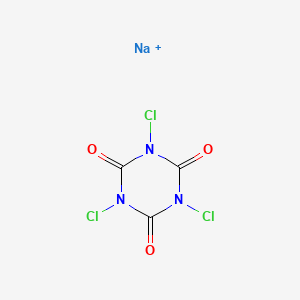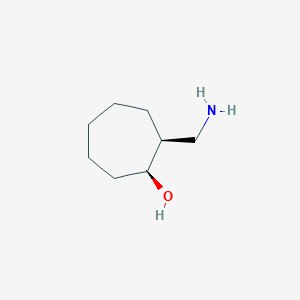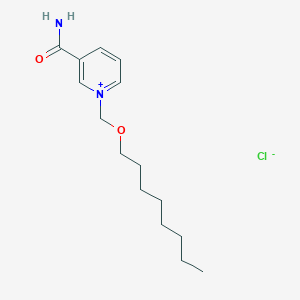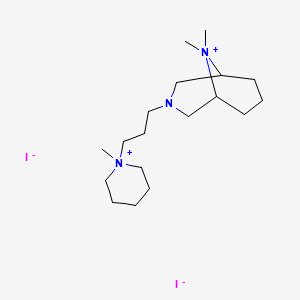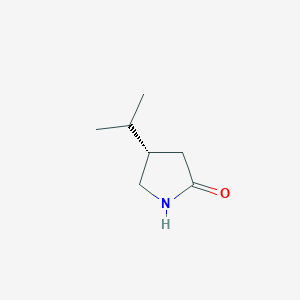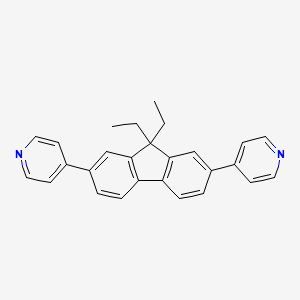
2,7-Bis(4-pyridyl)-9,9-diethylfluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(4-pyridyl)-9,9-diethylfluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two pyridyl groups attached at the 2 and 7 positions of the fluorene core, with diethyl groups at the 9 position. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Bis(4-pyridyl)-9,9-diethylfluorene can be synthesized via a Suzuki coupling reaction. This method involves the reaction of 2,7-dibromo-9,9-diethylfluorene with 4-pyridylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains a scalable and efficient method for its synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(4-pyridyl)-9,9-diethylfluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the pyridyl groups to their corresponding amines.
Substitution: The pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, amine-substituted fluorenes, and various substituted pyridyl derivatives.
Scientific Research Applications
2,7-Bis(4-pyridyl)-9,9-diethylfluorene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,7-Bis(4-pyridyl)-9,9-diethylfluorene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved include interactions with DNA and other biomolecules, where the compound can intercalate or bind, leading to changes in fluorescence .
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(4-pyridyl)fluorene: Lacks the diethyl groups at the 9 position, resulting in different photophysical properties.
2,7-Bis(4-pyridyl)thiazolo[5,4-d]thiazole: Contains a thiazole ring, offering different electronic and structural characteristics.
3,5-Bis(1’,2’,4’-triazol-1’-yl)pyridine: Features triazole groups, leading to distinct coordination chemistry and applications.
Uniqueness
2,7-Bis(4-pyridyl)-9,9-diethylfluorene is unique due to its combination of pyridyl and diethyl groups, which confer specific photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise fluorescence characteristics and chemical stability.
Properties
Molecular Formula |
C27H24N2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-(9,9-diethyl-7-pyridin-4-ylfluoren-2-yl)pyridine |
InChI |
InChI=1S/C27H24N2/c1-3-27(4-2)25-17-21(19-9-13-28-14-10-19)5-7-23(25)24-8-6-22(18-26(24)27)20-11-15-29-16-12-20/h5-18H,3-4H2,1-2H3 |
InChI Key |
LPNHKDNMNBPTJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)C3=CC=NC=C3)C4=C1C=C(C=C4)C5=CC=NC=C5)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


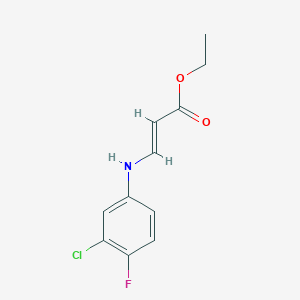

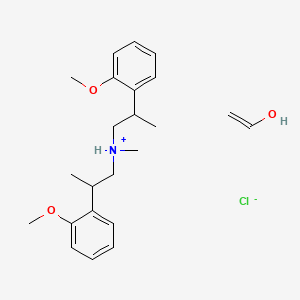
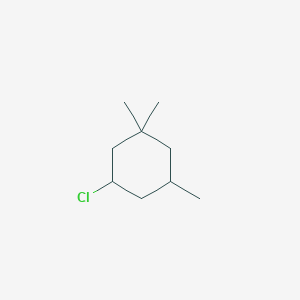

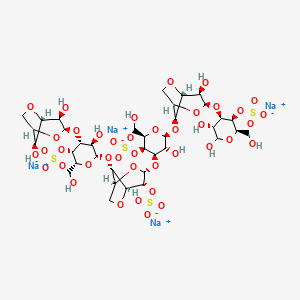
![[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride](/img/structure/B15344094.png)
